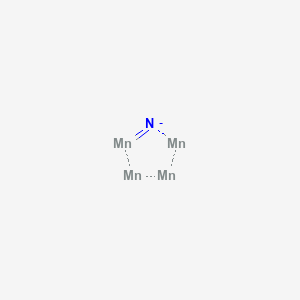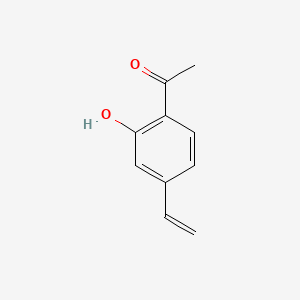
Cyclopentadienylniobium(v)tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienylniobium(V) tetrachloride is an organometallic compound with the chemical formula C5H5Cl4Nb. It is a red-brown powder that is sensitive to moisture and decomposes at around 260°C
Preparation Methods
Cyclopentadienylniobium(V) tetrachloride can be synthesized through various methods. One common synthetic route involves the reaction of niobium pentachloride with cyclopentadiene in the presence of a suitable solvent such as dichloromethane . The reaction typically occurs at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclopentadienylniobium(V) tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various ligands to form substituted derivatives. Common reagents include phosphines and amines.
Reduction Reactions: The compound can be reduced to lower oxidation states of niobium using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to higher oxidation states, although this is less common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with phosphines can yield phosphine-substituted niobium complexes .
Scientific Research Applications
Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclotrimerization of alkenes.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are being explored for potential use in these fields.
Industry: The compound is used in the synthesis of other organometallic compounds and materials science research.
Mechanism of Action
The mechanism by which cyclopentadienylniobium(V) tetrachloride exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing a reactive niobium center that can interact with substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Cyclopentadienylniobium(V) tetrachloride can be compared with other similar compounds such as:
- Cyclopentadienylniobium(V) dichloride
- Cyclopentadienylniobium(V) trichloride
- Cyclopentadienylniobium(V) hexachloride
These compounds share similar structures but differ in the number and type of ligands attached to the niobium center. Cyclopentadienylniobium(V) tetrachloride is unique due to its specific reactivity and stability under certain conditions .
Properties
Molecular Formula |
C5H5Cl4Nb |
|---|---|
Molecular Weight |
299.8 g/mol |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |
InChI Key |
GKEMWFXJIFQMQF-UHFFFAOYSA-J |
Canonical SMILES |
C1=C[CH]C=C1.Cl[Nb](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)




![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)






